N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
CAS No.:
Cat. No.: VC16334441
Molecular Formula: C18H13Cl2N3O2
Molecular Weight: 374.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13Cl2N3O2 |
|---|---|
| Molecular Weight | 374.2 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
| Standard InChI | InChI=1S/C18H13Cl2N3O2/c19-11-7-12(20)9-13(8-11)21-17(24)10-3-4-14-15(6-10)22-16-2-1-5-23(16)18(14)25/h3-4,6-9H,1-2,5H2,(H,21,24) |
| Standard InChI Key | RBJPTRAGKWERPX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)C(=O)N2C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a bicyclic tetrahydropyrroloquinazoline system with a 3,5-dichlorophenyl carboxamide substituent. The pyrroloquinazoline core features a partially saturated pyrrole ring fused to a quinazoline moiety, while the amide linkage at position 6 introduces conformational rigidity. Key functional groups include:
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Carbonyl group (C=O) at position 9, which may participate in hydrogen bonding.
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Chlorine atoms at meta positions on the phenyl ring, enhancing lipophilicity and electronic effects.
The IUPAC name, N-(3,5-dichlorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide, reflects its systematic orientation.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.2 g/mol |
| Canonical SMILES | C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)C(=O)N2C1 |
| InChI Key | RBJPTRAGKWERPX-UHFFFAOYSA-N |
Physicochemical Characteristics
The dichlorophenyl group contributes to a logP value indicative of moderate lipophilicity, suggesting balanced membrane permeability. The amide and carbonyl groups enhance solubility in polar aprotic solvents, though aqueous solubility remains limited.
Synthetic Pathways
Retrosynthetic Analysis
The synthesis involves constructing the pyrroloquinazoline core followed by functionalization at position 6. A plausible route includes:
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Quinazoline Precursor Formation: Cyclocondensation of anthranilic acid derivatives with carbonyl compounds.
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Pyrrole Ring Annulation: Intramolecular cyclization using proline analogs or γ-lactams.
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Carboxamide Coupling: Reaction of the quinazoline intermediate with 3,5-dichlorophenyl isocyanate.
Key Challenges
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Regioselectivity: Ensuring proper orientation during cyclization.
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Stability of Intermediates: The carbonyl group may necessitate protective strategies.
Biological Activity and Mechanisms
Enzyme Inhibition
Compounds with pyrroloquinazoline scaffolds exhibit inhibitory effects on kinases and phosphodiesterases. The dichlorophenyl group may enhance binding affinity to hydrophobic enzyme pockets.
Pharmacological Applications
Drug Development Prospects
The compound’s modular structure allows derivatization for optimizing pharmacokinetics. Potential applications include:
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Anti-inflammatory Agents: Targeting COX-2 or PDE4.
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Anticancer Therapeutics: Combination therapies with DNA-damaging agents.
Limitations
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Bioavailability: Poor aqueous solubility may limit oral administration.
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Metabolic Stability: Chlorine atoms may slow hepatic clearance.
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